Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate
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Overview
Description
Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a methyl group, which can influence the compound's reactivity and physical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-3-(trifluoromethyl)pyrazol-4-amine as the starting material.
Reaction Steps: The amine group is then reacted with chloroacetic acid in the presence of a base (such as triethylamine) to form the intermediate this compound.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and yield.
Scale-Up: The process is scaled up to produce larger quantities, ensuring that the reaction conditions are optimized for industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its use in therapeutic applications. Its unique structure may offer advantages in the design of new drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and intermediates. Its stability and reactivity make it suitable for a range of industrial applications.
Mechanism of Action
The exact mechanism by which Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity to biological targets, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetate: Similar structure but lacks the amino group.
Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]acetate: Similar structure but with a methyl group instead of an amino group.
Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol]: Contains an ethyl group instead of an amino group.
Uniqueness: The presence of the amino group in Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate distinguishes it from its analogs, potentially leading to different biological activities and applications.
This compound , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-14-4-5(12-3-6(15)16-2)7(13-14)8(9,10)11/h4,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCIRWHFHYQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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